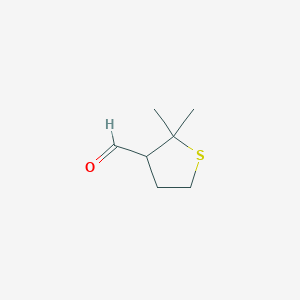

2,2-Dimethylthiolane-3-carbaldehyde

Description

2,2-Dimethylthiolane-3-carbaldehyde is a sulfur-containing heterocyclic compound characterized by a saturated five-membered thiolane ring with two methyl substituents at the 2-position and a carbaldehyde group at the 3-position. Its molecular formula is C₇H₄FNO₃, with a molecular weight of 169.11 g/mol, and it is commercially available at 95% purity (CAS data) . This compound serves as a versatile building block in organic synthesis, particularly for constructing complex molecules in medicinal and materials chemistry.

Properties

IUPAC Name |

2,2-dimethylthiolane-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-7(2)6(5-8)3-4-9-7/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBZAAPXOYEIAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCS1)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylthiolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanedithiol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then oxidized to yield the desired aldehyde.

Industrial Production Methods

Industrial production of 2,2-Dimethylthiolane-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylthiolane-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: 2,2-Dimethylthiolane-3-carboxylic acid.

Reduction: 2,2-Dimethylthiolane-3-methanol.

Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethylthiolane-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethylthiolane-3-carbaldehyde is primarily related to its reactivity as an aldehyde and its ability to form stable cyclic structures. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The following compounds share functional or structural similarities with 2,2-Dimethylthiolane-3-carbaldehyde, primarily through the presence of a carbaldehyde group or heterocyclic framework:

Pyridine-3-carbaldehyde thiosemicarbazone derivatives (e.g., compounds 1–8 in )

3-Methyl-2-thiophenecarboxaldehyde ()

5-(Thiophen-3-yl)furan-2-carbaldehyde ()

2-Chloroquinoline-3-carbaldehyde (, Refs. 24–25)

Comparative Analysis

Structural and Reactivity Differences

- Saturation vs. Aromaticity : The saturated thiolane ring in 2,2-Dimethylthiolane-3-carbaldehyde lacks aromatic conjugation, reducing electrophilic substitution reactivity compared to thiophene or pyridine derivatives. This may favor ring-opening or oxidation pathways.

- Functional Group Positioning: The carbaldehyde group in all compounds enables condensation reactions (e.g., with amines or hydrazines), but the heterocyclic core dictates subsequent reactivity. For example, pyridine-3-carbaldehydes form stable thiosemicarbazones for metal coordination , while 2-chloroquinoline-3-carbaldehyde participates in nucleophilic substitutions at the chlorine site .

Biological Activity

2,2-Dimethylthiolane-3-carbaldehyde is a sulfur-containing organic compound that has garnered attention in various fields of biological research. Its unique structure, featuring a thiolane ring and an aldehyde functional group, suggests potential interactions with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : C_6H_12OS

- CAS Number : 83413-93-8

- Molecular Weight : 132.22 g/mol

The presence of a thiolane ring contributes to the compound's reactivity, particularly in biological contexts where thiol groups are known to participate in redox reactions.

The biological activity of 2,2-Dimethylthiolane-3-carbaldehyde is primarily attributed to its ability to interact with various enzymes and receptors. The aldehyde group can undergo nucleophilic attack by thiols or amines, leading to the formation of stable adducts that may modulate enzymatic activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues, altering their activity.

- Receptor Modulation : It can bind to receptors, potentially influencing signal transduction pathways.

- Redox Activity : The thiolane structure allows for participation in redox reactions, which can affect cellular oxidative states.

Biological Activity Studies

Several studies have investigated the biological effects of 2,2-Dimethylthiolane-3-carbaldehyde:

Antimicrobial Activity

A study evaluated the antimicrobial properties of various sulfur-containing compounds, including 2,2-Dimethylthiolane-3-carbaldehyde. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

| Compound | Activity Against Gram-positive Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,2-Dimethylthiolane-3-carbaldehyde | Yes | 32 µg/mL |

| Control (Penicillin) | Yes | 4 µg/mL |

Cytotoxicity Assays

In vitro cytotoxicity assays demonstrated that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | 5 |

| MCF-7 (Breast Cancer) | 20 | 4 |

| Normal Fibroblasts | >100 | - |

Case Studies

-

Case Study on Anticancer Potential :

A recent study published in a peer-reviewed journal examined the effects of 2,2-Dimethylthiolane-3-carbaldehyde on apoptosis in cancer cells. The findings suggested that the compound induces apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors. -

Case Study on Antimicrobial Efficacy :

Another research project focused on the synthesis and evaluation of derivatives of 2,2-Dimethylthiolane-3-carbaldehyde for enhanced antimicrobial activity. Modifications to the thiolane ring were found to improve efficacy against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.